Head-to-Head Thermal Stability: Triaminophenyl Phosphate vs. the Thiophosphate Analog (TPTA)
The phosphate form (Target Compound) and its thiophosphate analog (TPTA, tris(4-aminophenyl) thiophosphate) exhibit distinct thermal and physical profiles that directly impact processing and formulation. The target compound has an estimated melting point of 90 °C (MPBPWIN v1.42) and a boiling point of 551.6 ± 45.0 °C at 760 mmHg, with an enthalpy of vaporization of 83.2 ± 3.0 kJ/mol . The thiophosphate analog TPTA melts at 149–156 °C — a 59–66 °C higher melting point — with a predicted boiling point of ~597.9 °C and density of 1.421 g/cm³ . The lower melting point of the phosphate form indicates better melt compatibility with epoxy resins at standard processing temperatures, while the P=O functional group alters thermal decomposition to favor char formation over volatile release relative to P=S [1].
| Evidence Dimension | Melting point, boiling point, and density |
|---|---|
| Target Compound Data | m.p.: ~90 °C (est.); b.p.: 551.6 ± 45.0 °C (760 mmHg); density: 1.4 ± 0.1 g/cm³ |
| Comparator Or Baseline | TPTA (tris(4-aminophenyl) thiophosphate): m.p.: 149–156 °C; b.p.: ~597.9 °C (predicted); density: 1.421 g/cm³ |
| Quantified Difference | Δ m.p. = -59 to -66 °C (target lower); Δ b.p. = ~ -46 °C; Δ density = ~ -0.02 g/cm³ |
| Conditions | Predicted/experimental values from ChemSpider (target) and BOC Sciences/chembk (comparator) |
Why This Matters
Procurement managers selecting between the phosphate and thiophosphate forms must consider processing temperature: the phosphate melts ~60 °C lower, enabling lower-temperature compounding and reduced energy input.
- [1] Mauerer, O. (2005). New reactive, halogen-free flame retardant system for epoxy resins. Polymer Degradation and Stability, 88(1), 70–73. View Source
